methyl (4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetate
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Overview
Description
Methyl (4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetate is an intriguing organic compound that holds potential in various scientific fields. This compound, characterized by its pyrimido[1,2-b]indazole core, combines elements of both pyrimidine and indazole structures, making it a unique candidate for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetate can be achieved through a multi-step process. One common route involves the condensation of 4-methyl-2-oxopyrimidine-6-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate undergoes cyclization under acidic conditions to yield the pyrimido[1,2-b]indazole scaffold. Subsequent esterification with methyl chloroacetate under basic conditions produces the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route. Key considerations include the scalability of each step, cost-efficiency of reagents, and yield maximization. Process intensification techniques, such as microwave-assisted synthesis or continuous flow chemistry, could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized at the pyrimidine ring, leading to the formation of various oxo-derivatives.
Reduction: Reduction reactions can occur at the indazole ring, potentially yielding reduced indazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the pyrimidine and indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry.
Scientific Research Applications
Methyl (4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetate has found applications in several scientific domains:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of novel materials and catalysts.
Biology: It can act as a potential ligand for binding studies with proteins or enzymes, aiding in the discovery of new biochemical pathways.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound's unique structure makes it a candidate for use in organic electronics or as a precursor in the synthesis of functional polymers.
Mechanism of Action
Molecular Targets and Pathways
The precise mechanism of action for methyl (4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetate is still under investigation. its interaction with biological targets likely involves:
Binding to active sites: The compound may fit into the active sites of enzymes or receptors, modulating their activity.
Influencing signal transduction: By affecting key signaling pathways, the compound could alter cellular responses and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds structurally similar to methyl (4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetate include:
Methyl (2-oxo-1,2-dihydroindol-3-yl)acetate: Lacks the pyrimidine ring, thus differing in potential applications.
(4-Methyl-2-oxo-2H-chromen-6-yl)acetic acid: Features a chromen ring instead of the indazole, leading to different reactivity and uses.
Indole-3-acetic acid (IAA): A well-known plant hormone with a simple indole structure, unlike the more complex pyrimidoindazole.
Uniqueness
The uniqueness of methyl (4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acet
Properties
IUPAC Name |
methyl 2-(4-methyl-2-oxopyrimido[1,2-b]indazol-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9-7-12(18)15-14-10-5-3-4-6-11(10)16(17(9)14)8-13(19)20-2/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRIGOBBELDORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C2N1N(C3=CC=CC=C32)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24812183 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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